N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)14-10-25-18(20-14)21-17(22)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCPNUJEDRFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization . The benzodioxine moiety can be introduced via a nucleophilic substitution reaction, where the appropriate dihydroxybenzene derivative reacts with a halogenated carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves interaction with specific molecular targets. The thiazole ring is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, this compound may interfere with DNA replication and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
(a) N-[7-(4-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide ()
- Structure : Contains a 2,3-dihydro-1,4-benzodioxine core with a 4-bromobenzoyl group at the 7-position and an acetamide at the 6-position.
- Key Differences :
- Substituent Position : The bromine is part of a benzoyl group (C=O) rather than a phenyl-thiazole system.
- Functional Group : Acetamide (CH3CONH-) vs. carboxamide (CONH-) in the target compound.
(b) VU0486846 ()
- Structure : Features a 2,3-dihydro-1,4-benzoxazine core (oxygen at position 1,4) with a pyrazol-1-ylphenylmethyl substituent.
- Key Differences :
- Core Heteroatoms : Benzoxazine (O at 1,4) vs. benzodioxine (O at 1,4 and additional O at 2,3).
- Substituent : Pyrazole-phenylmethyl vs. bromophenyl-thiazole.
- Implications : The benzoxazine core may exhibit distinct electronic properties, and the pyrazole group could enhance hydrogen bonding or π-π stacking interactions in biological systems .
Thiazole/Thiazolidene Derivatives
(a) 4-((1E)-1-{(2Z)-2-[4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol ()
- Structure: Contains a dihydrothiazolidene ring with bromophenyl and phenol substituents.
- Key Differences: Tautomerism: Exists as a thiazolidene hydrazone, enabling keto-enol tautomerism. Substituents: Phenol group vs. benzodioxine-carboxamide in the target compound.
- Implications: The phenol group facilitates hydrogen bonding, as evidenced by its crystal lattice interactions, whereas the carboxamide in the target compound may prioritize dipole-dipole interactions .
(b) 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile ()
- Structure : Shares the benzodioxine-thiazole backbone but substitutes the carboxamide with an acetonitrile group.
- Key Differences :
- Functional Group : Nitrile (C≡N) vs. carboxamide (CONH-).
- Electronic Effects : The electron-withdrawing nitrile may reduce solubility compared to the polar carboxamide.
- Implications : The nitrile group could enhance metabolic resistance but reduce bioavailability due to lower hydrophilicity .
Carboxamide Derivatives with Varying Aromatic Systems
(a) EN300-266092 ()
- Structure : Dichloropyridinyl and ethylformamido substituents on a benzodioxine-acetamide core.
- Key Differences: Halogenation: Dichloropyridine vs. monobromophenyl. Linkage: Ethylformamido vs. thiazole-carboxamide.
- Implications : Chlorine’s smaller atomic radius and higher electronegativity may alter binding specificity compared to bromine .
(b) N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide ()
- Structure: Benzodioxine-carboxamide with a 3-cyanophenyl group.
- Key Differences: Substituent Position: Cyano group at the phenyl meta-position vs. bromine at the para-position.
- Implications: The cyano group’s strong electron-withdrawing nature may enhance interactions with electron-rich biological targets but reduce steric bulk compared to bromine .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 484.365 g/mol. The compound features a thiazole ring and a benzodioxine structure that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN3O3S |
| Molecular Weight | 484.365 g/mol |
| CAS Number | 347365-25-7 |
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzodioxine moieties exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown efficacy against breast cancer cell lines, where it inhibited cell proliferation and induced cell cycle arrest at the G0/G1 phase.
Analgesic and Anti-inflammatory Effects
Analgesic properties have been reported in animal models using the writhing test and hot plate test. The compound exhibited a dose-dependent reduction in pain response, indicating its potential as an analgesic agent. Additionally, anti-inflammatory activity was confirmed through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It affects signaling pathways related to apoptosis and cell proliferation.
- Interaction with Receptors : Binding to various receptors may alter physiological responses related to pain and inflammation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiazole derivatives including the compound . Results showed an MIC (Minimum Inhibitory Concentration) value significantly lower than established antibiotics against Gram-positive bacteria .
Study 2: Cancer Cell Line Testing
In a recent study assessing anticancer properties, this compound was tested on MCF-7 breast cancer cells. The results indicated a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
